molecular formula C10H13NO3 B2796579 Ethyl 3-amino-4-hydroxy-5-methylbenzoate CAS No. 2090619-02-4

Ethyl 3-amino-4-hydroxy-5-methylbenzoate

Cat. No.: B2796579
CAS No.: 2090619-02-4
M. Wt: 195.218
InChI Key: ORJBTDPQZTYEEZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-hydroxy-5-methylbenzoate is a substituted benzoate ester featuring an amino (-NH₂) group at position 3, a hydroxyl (-OH) group at position 4, and a methyl (-CH₃) group at position 5 on the aromatic ring (Figure 1). The ethyl ester moiety (-COOCH₂CH₃) at the carboxyl position enhances lipophilicity compared to methyl esters or free acids.

Properties

IUPAC Name

ethyl 3-amino-4-hydroxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJBTDPQZTYEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-hydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-hydroxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another method involves the nitration of ethyl 4-hydroxy-5-methylbenzoate followed by reduction of the nitro group to an amino group. This process involves the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride in hydrochloric acid for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of ethyl 3-amino-4-oxo-5-methylbenzoate.

    Reduction: Formation of ethyl 3-alkylamino-4-hydroxy-5-methylbenzoate.

    Substitution: Formation of ethyl 3-acylamino-4-hydroxy-5-methylbenzoate or ethyl 3-sulfonylamino-4-hydroxy-5-methylbenzoate.

Scientific Research Applications

Ethyl 3-amino-4-hydroxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-hydroxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amino groups can form hydrogen bonds with biological targets, influencing their function. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Amino-4-Hydroxybenzoate

  • Synthesis : Prepared via literature methods (e.g., cyclization with aryl acids to form benzoxazole derivatives) .
  • Applications : Key intermediate for synthesizing benzoxazole-based bioactive molecules (e.g., antitumor agents) .
  • Key Differences : Lacks the 5-methyl group, reducing steric hindrance and lipophilicity compared to the target compound.

Ethyl 4-Aminobenzoate (Benzocaine)

  • Synthesis : Produced via nitrosation and reduction of ethyl 4-nitrobenzoate .
  • Applications : Widely used as a local anesthetic.
  • Key Differences : Absence of hydroxyl and methyl groups limits hydrogen-bonding interactions and alters solubility profiles .

Ethyl 3-Hydroxy-5-Methylbenzoate

  • Physicochemical Properties : Molecular formula C₁₀H₁₂O₃, molar mass 180.2 g/mol .

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structure : Methyl ester at position 1, acetamido (-NHCOCH₃) at position 4, hydroxyl at position 2.
  • Synthesis: Derived from acetylation of 4-aminosalicylic acid .
  • Applications: Intermediate in prodrug development (e.g., masked amino groups for controlled release).
  • Key Differences: Acetamido group introduces steric bulk and alters electronic properties compared to the target compound’s primary amino group .

Data Table: Structural and Functional Comparison

Compound Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Applications References
Ethyl 3-amino-4-hydroxy-5-methylbenzoate -NH₂ (3), -OH (4), -CH₃ (5), -COOEt (1) C₁₁H₁₃NO₃ 207.2* Pharmaceutical intermediates Inferred
Methyl 3-amino-4-hydroxybenzoate -NH₂ (3), -OH (4), -COOMe (1) C₈H₉NO₃ 167.2 Benzoxazole synthesis
Ethyl 4-aminobenzoate -NH₂ (4), -COOEt (1) C₉H₁₁NO₂ 165.2 Local anesthetics
Ethyl 3-hydroxy-5-methylbenzoate -OH (3), -CH₃ (5), -COOEt (1) C₁₀H₁₂O₃ 180.2 Not specified
Methyl 4-acetamido-2-hydroxybenzoate -NHCOCH₃ (4), -OH (2), -COOMe (1) C₁₀H₁₁NO₄ 209.2 Prodrug development

*Calculated based on molecular formula.

Key Research Findings and Insights

  • Hydrogen Bonding: The target compound’s amino and hydroxyl groups enable robust hydrogen-bonding networks, influencing crystal packing and solubility . This contrasts with Ethyl 3-hydroxy-5-methylbenzoate, which lacks the amino group and exhibits weaker intermolecular interactions .
  • Lipophilicity : The ethyl ester and 5-methyl group in the target compound likely enhance membrane permeability compared to methyl esters or unsubstituted analogs, a critical factor in drug design .

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